2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
CAS No.: 872590-75-5
Cat. No.: VC7786441
Molecular Formula: C19H15ClN6O2
Molecular Weight: 394.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872590-75-5 |
|---|---|
| Molecular Formula | C19H15ClN6O2 |
| Molecular Weight | 394.82 |
| IUPAC Name | 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H15ClN6O2/c1-12-2-6-14(7-3-12)22-16(27)10-25-11-21-18-17(19(25)28)23-24-26(18)15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,22,27) |
| Standard InChI Key | FHIYEBICQBPLRN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Introduction
Molecular Formula and Key Data
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN6O |
| Molecular Weight | Approximately 366.81 g/mol |
| Functional Groups | Amide, Chlorophenyl, Triazole |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO) due to amide functionality |
The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups in the structure suggests potential for diverse biological activity.
Synthesis
The synthesis of 2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The process likely includes:
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Formation of the triazolopyrimidine core:
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Reaction of a suitable hydrazine derivative with a pyrimidine precursor.
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Cyclization under acidic or basic conditions to form the fused ring system.
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Substitution at the 3-position:
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Introduction of the 4-chlorophenyl group via electrophilic substitution or coupling reactions.
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Amidation at the 6-position:
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Coupling with 4-methylphenylacetic acid or its derivatives using activating agents like carbodiimides.
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These steps are optimized for yield and purity using techniques such as recrystallization or chromatography.
Pharmacological Activities
Triazolopyrimidine derivatives have been widely studied for their biological activities, including:
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Anticancer properties: Compounds with similar structures have shown cytotoxicity against various cancer cell lines by inhibiting enzymes like tyrosine kinases or interfering with DNA synthesis .
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Antimicrobial effects: The presence of halogenated phenyl groups often enhances activity against bacterial and fungal pathogens .
Mechanism of Action
The compound's mechanism may involve:
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Binding to specific enzyme active sites, as suggested by molecular docking studies on related compounds.
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Modulation of cellular signaling pathways critical for proliferation or survival.
Research Significance
This compound serves as a potential lead structure for drug development due to its unique scaffold and functional group diversity.
Analytical Characterization
To confirm its structure and purity, the following techniques are employed:
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NMR Spectroscopy (1H and 13C): Provides detailed information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic rings.
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X-ray Crystallography: Determines precise three-dimensional structure.
Data Table: Biological Evaluation of Related Compounds
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